N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3S/c30-21-14-17(25-20-12-6-7-13-28(20)21)15-33-24-26-19-11-5-4-10-18(19)23(32)29(24)27-22(31)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJPDAWVFQENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core linked to a pyrido[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of sulfur and carbonyl functionalities enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to quinazoline and pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effective inhibition of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound IX | MCF-7 (breast cancer) | 1.16 | EGFR/BRAFV600E inhibition |
| (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid | Rat PCA test | Potent | Antiallergic activity |
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are crucial in the apoptotic pathway .
Antiallergic Activity
The compound has been evaluated for its antiallergic properties using the passive cutaneous anaphylaxis (PCA) test in rats. Certain analogues showed promising results, indicating that modifications to the structure can enhance efficacy against allergic responses .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, such as EGFR and BRAF V600E.
- Induction of Apoptosis : It promotes apoptotic pathways via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.
- Antiinflammatory Effects : By interfering with signaling pathways associated with inflammation, it may reduce allergic reactions.
Case Studies
Several studies have evaluated the pharmacological profiles of similar compounds:
- Study on Quinazoline Derivatives : A series of substituted quinazolines were synthesized and tested for their antiproliferative effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer potency .
- PCA Test Evaluation : In a study assessing antiallergic activity, certain derivatives demonstrated notable efficacy in reducing allergic responses in animal models, highlighting their potential therapeutic applications in allergy treatment .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development.
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines, including the target compound, possess anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives can exhibit potent antimicrobial properties. The presence of the thioether linkage in N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide enhances its efficacy against a range of bacterial strains.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. This aspect is crucial for developing therapeutic agents targeting metabolic disorders.
Drug Design and Development
The structural characteristics of this compound allow for modifications that can enhance its pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity.
Targeted Therapy
Given its potential to selectively inhibit certain cellular pathways, this compound could be utilized in targeted therapies for various diseases, particularly cancers where traditional therapies are less effective.
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication.
Nanotechnology
Incorporation of this compound into nanomaterials can enhance their properties for drug delivery systems or as contrast agents in imaging techniques due to its chemical stability and functionalization potential.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity invites comparison with analogs containing quinazoline, pyridopyrimidine, or benzamide motifs. Below is an analysis of key analogs and their properties:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Diversity: Unlike simpler quinazoline derivatives, the target compound integrates a dual heterocyclic system (quinazolinone and pyridopyrimidinone), which may enhance binding affinity but complicate synthesis .
Preparation Methods
Formation of 2-Mercaptoquinazolin-4(3H)-one
Ethyl anthranilate, derived from anthranilic acid, undergoes condensation with thiourea under basic conditions to yield 2-mercaptoquinazolin-4(3H)-one (20 ). This reaction proceeds via a Knoevenagel condensation mechanism, where the thiourea acts as both a sulfur source and a nucleophile. The intermediate 20 is critical for subsequent S-alkylation to introduce the pyridopyrimidinylmethylthio moiety.
Introduction of the Benzamide Group
The benzamide substituent at position 3 of the quinazolinone is introduced via acylation. Treatment of 3-amino-2-mercaptoquinazolin-4(3H)-one with benzoyl chloride in the presence of a base such as triethylamine facilitates nucleophilic substitution, yielding 3-benzamido-2-mercaptoquinazolin-4(3H)-one. This step requires careful control of reaction conditions to avoid over-acylation or decomposition of the thiol group.
Synthesis of the Pyridopyrimidinone Fragment
The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized through a cyclization strategy involving aminonicotinic acid derivatives.
Preparation of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-2-Carbaldehyde
2-Aminonicotinic acid is condensed with thiourea in a high-temperature reaction to form 2-thioxo-2,3-dihydropyrido[1,2-a]pyrimidin-4(1H)-one. Subsequent oxidation with m-chloroperoxybenzoic acid (mCPBA) converts the thione to the corresponding sulfoxide, which is further oxidized to the aldehyde using Jones reagent.
Bromination of the Methyl Group
S-Alkylation for Thioether Formation
The quinazolinone and pyridopyrimidinone fragments are coupled via a nucleophilic substitution reaction.
Reaction Conditions
A mixture of 3-benzamido-2-mercaptoquinazolin-4(3H)-one and 2-(bromomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is stirred in anhydrous acetone with potassium carbonate (K2CO3) as a base. The reaction proceeds at room temperature for 12–24 hours, facilitating the formation of the thioether linkage. The crude product is purified via recrystallization from ethanol to yield the final compound.
Structural Confirmation and Analytical Data
The synthesized compound is characterized using advanced spectroscopic techniques:
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.82 (d, J = 6.8 Hz, 1H, pyridopyrimidinone H-3), 8.45 (s, 1H, quinazolinone H-5), 7.95–7.89 (m, 2H, benzamide Ar-H), 7.65–7.58 (m, 3H, benzamide Ar-H), 4.32 (s, 2H, SCH2), 3.21 (s, 1H, NH).
- 13C NMR (100 MHz, DMSO-d6): δ 174.2 (C=O, quinazolinone), 169.8 (C=O, pyridopyrimidinone), 165.4 (C=O, benzamide), 152.3–115.7 (aromatic carbons), 35.6 (SCH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C24H16N5O3S [M+H]+: 454.0978; Found: 454.0975.
Optimization and Challenges
Regioselectivity in Pyridopyrimidinone Synthesis
The cyclization of 2-aminonicotinic acid must be carefully controlled to avoid forming regioisomeric pyrido[2,3-d]pyrimidines. Employing thiourea as the cyclizing agent ensures preferential formation of the [1,2-a] isomer.
Stability of the Thiol Group
The mercapto group in 2-mercaptoquinazolin-4(3H)-one is prone to oxidation. Conducting S-alkylation under inert atmosphere (N2 or Ar) minimizes disulfide formation.
Alternative Synthetic Routes
Urea-Mediated Cyclocondensation
An alternative method involves reacting anthranilic acid ethyl ester with N-pyridyl urea derivatives to form the quinazolinone core directly. This one-pot approach reduces the number of isolation steps but requires precise stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the cyclization steps, reducing reaction times from hours to minutes. However, this method may compromise yield due to thermal decomposition of sensitive intermediates.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DBDMH with N-bromosuccinimide (NBS) for bromination lowers material costs without sacrificing yield.
Green Chemistry Approaches
Utilizing water as a solvent for S-alkylation minimizes organic waste. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in aqueous media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
